molecular formula C11H12ClN5O B1673664 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865285-29-6

4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B1673664
CAS RN: 865285-29-6
M. Wt: 265.7 g/mol
InChI Key: IBRCUOMIAFDQTM-UHFFFAOYSA-N
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Description

4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as 4-chloro-N-F-oxadiazole (4-CFOD), is a small molecule that has been studied extensively for its potential as a therapeutic agent. 4-CFOD is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are hormones that play important roles in inflammation and other physiological processes. 4-CFOD has been studied for its potential to reduce inflammation and pain in the treatment of a variety of conditions.

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of 1,3,4-oxadiazole derivatives in cancer therapy. Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives evaluated for in vitro anticancer activity, identifying compounds with moderate activity against breast cancer cell lines (Salahuddin et al., 2014). Similarly, a study by Ravinaik et al. (2021) developed N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, outperforming the reference drug in some cases (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives exhibiting promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with significant efficacy and low toxicity towards normal cell lines (Nayak et al., 2016). Another study by Shingare et al. (2018) on isoxazole clubbed 1,3,4-oxadiazole derivatives showed good antimicrobial and antitubercular activity, supported by molecular docking insights (Shingare et al., 2018).

Material Science Applications

Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives showing cholesteric and nematic/smectic A mesophases in liquid crystals, along with strong blue fluorescence emission, indicating their potential in optoelectronic applications (Han et al., 2010).

Mechanism of Action

Target of Action

KKL-35, also known as 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, primarily targets the trans-translation system in bacteria . Trans-translation is a ribosome rescue system that is ubiquitous in bacteria . It is essential for the survival and virulence of many bacterial species .

Mode of Action

KKL-35 acts as an inhibitor of trans-translation . It blocks this proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by KKL-35 is the trans-translation pathway . By inhibiting this pathway, KKL-35 disrupts protein synthesis in bacteria, leading to a halt in their growth .

Pharmacokinetics

It has been shown to inhibit the growth of various bacterial strains at sub-micromolar concentrations , suggesting that it may have good bioavailability

Result of Action

KKL-35 exhibits potent antibiotic activity against various bacterial species, including Legionella pneumophila . It inhibits the growth of all tested strains at sub-micromolar concentrations . KKL-35 also inhibits the multiplication of L. pneumophila in human macrophages at several stages of infection . Importantly, no resistant mutants could be obtained, even during extended and chronic exposure .

Action Environment

The action of KKL-35 is influenced by the bacterial environment. It remains equally active against L. pneumophila mutants that have evolved resistance to macrolides . It also remains active against L. pneumophila mutants expressing an alternate ribosome-rescue system and lacking tmRNA, the essential component of trans-translation . This suggests that KKL-35’s action, efficacy, and stability are robust against environmental changes within the bacterial cell.

properties

IUPAC Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICPNCCHIUJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865285-29-6
Record name 865285-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Employing 0.25 g (1.5 mmol) of 2-amino-3-chlorobenzoic acid and 0.19 g (1.5 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3) gave the product in 65% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is KKL-35 effective against drug-resistant bacteria?

A: Yes, KKL-35 demonstrates promising activity against several multi-drug resistant pathogens. Notably, KKL-35 effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []

Q2: Are there any insights into the structural features of KKL-35 relevant for its activity?

A: While the exact binding site of KKL-35 remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that KKL-35 targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for KKL-35 near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.

Q3: What are the limitations of KKL-35 as a potential antibiotic?

A: While KKL-35 exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of KKL-35 in vivo. Additionally, the complete mechanism of action of KKL-35 requires further investigation to understand its full potential and potential limitations fully.

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